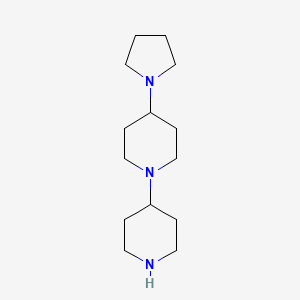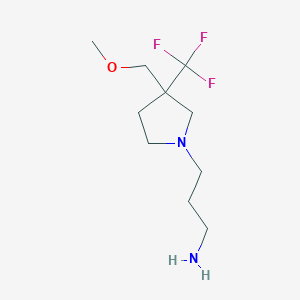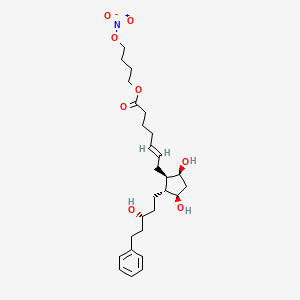
Buxifoliadine A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Buxifoliadine A is an acridone alkaloid isolated from the root bark of Severinia buxifolia, a plant belonging to the Rutaceae family . This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Buxifoliadine A can be synthesized through the extraction of Severinia buxifolia root bark using methanol. The methanol extract is then partitioned between chloroform and water. The chloroform layer is separated by silica gel column chromatography to isolate this compound as yellow needles . The compound’s structure is confirmed through spectroscopic methods such as ultraviolet (UV) spectrometry, infrared (IR) spectrometry, and high-resolution electron impact mass spectrometry (HR-EI-MS) .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale production.
化学反应分析
Types of Reactions
Buxifoliadine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridone ring structure.
Substitution: Substitution reactions can occur at various positions on the acridone ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various acridone derivatives, which may exhibit different biological activities.
科学研究应用
Chemistry: The compound serves as a precursor for synthesizing other acridone derivatives.
Industry: While its industrial applications are limited, this compound’s derivatives may find use in developing new pharmaceuticals.
作用机制
Buxifoliadine A exerts its effects by interacting with molecular targets such as the ERK pathway. The compound inhibits ERK enzyme activity, leading to the downregulation of Mcl-1 expression and the upregulation of Bax, which induces caspase-3 activation and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
相似化合物的比较
Similar Compounds
Buxifoliadine A is part of a group of acridone alkaloids, which include:
- Buxifoliadine E
- N-methylbuxifoliadine E
- Cycloatalaphylline A
- N-methylcycloatalaphylline A
Uniqueness
This compound is unique due to its specific structure and the presence of a chelated phenolic hydroxyl group at the C-1 position . This structural feature contributes to its distinct biological activities compared to other acridone alkaloids.
属性
分子式 |
C25H29NO4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one |
InChI |
InChI=1S/C25H29NO4/c1-14(2)10-12-17-22-20(24(29)18(25(17)30-6)13-11-15(3)4)23(28)16-8-7-9-19(27)21(16)26(22)5/h7-11,27,29H,12-13H2,1-6H3 |
InChI 键 |
XCHVRLXEQIEULZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C2C(=C(C(=C1OC)CC=C(C)C)O)C(=O)C3=C(N2C)C(=CC=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13427683.png)




![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)




